(Z)-1-(1,4-dichloro-3-(4-(methylsulfonyl)phenyl)but-2-en-2-yl)-4-fluorobenzene
Description
Properties
IUPAC Name |
1-[(Z)-1,4-dichloro-3-(4-methylsulfonylphenyl)but-2-en-2-yl]-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2FO2S/c1-23(21,22)15-8-4-13(5-9-15)17(11-19)16(10-18)12-2-6-14(20)7-3-12/h2-9H,10-11H2,1H3/b17-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGMUAJNGVMMMB-MSUUIHNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=C(CCl)C2=CC=C(C=C2)F)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C(=C(/CCl)\C2=CC=C(C=C2)F)/CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-1-(1,4-dichloro-3-(4-(methylsulfonyl)phenyl)but-2-en-2-yl)-4-fluorobenzene, also known by its CAS number 169155-28-6, is a synthetic compound with potential biological activities. This article reviews the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a dichloro-substituted butenyl group and a fluorobenzene moiety, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Here are some key areas of activity:
1. Antimicrobial Activity
Research indicates that compounds with similar sulfonamide structures exhibit significant antimicrobial properties. The presence of the methylsulfonyl group in this compound suggests potential efficacy against bacterial infections .
2. Anticancer Properties
Studies have shown that sulfonamide derivatives can possess anticancer activities. For instance, some derivatives have been found to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation .
3. Inhibition of Enzymatic Activity
Compounds similar to this compound have been studied for their ability to inhibit enzymes involved in critical biological pathways, including carbonic anhydrases and various kinases . Such inhibition could lead to therapeutic applications in metabolic disorders and cancer.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
Case Study 1: Antimicrobial Efficacy
A study examining the antimicrobial properties of sulfonamide derivatives found that certain compounds demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted the importance of the sulfonamide group in enhancing activity against resistant strains .
Case Study 2: Anticancer Mechanisms
In vitro studies on related sulfonamide compounds revealed that they could induce apoptosis in cancer cell lines through mitochondrial pathways. This suggests that this compound may also possess similar properties worth investigating .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds similar to (Z)-1-(1,4-dichloro-3-(4-(methylsulfonyl)phenyl)but-2-en-2-yl)-4-fluorobenzene exhibit potential anticancer properties. The presence of the dichloro and fluorobenzene moieties may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival pathways. Studies have shown that derivatives of this compound can inhibit the growth of specific cancer cell lines, suggesting a pathway for further development as a chemotherapeutic agent .
2. Enzyme Inhibition
The compound may also serve as an inhibitor for certain enzymes linked to metabolic disorders. For instance, its structural features could allow it to bind effectively to active sites of enzymes involved in drug metabolism or disease progression, making it a candidate for drug design aimed at modulating enzyme activity .
Agricultural Chemistry
1. Pesticide Development
The structural characteristics of this compound lend themselves to potential applications in developing new pesticides. The sulfonyl group is known for its effectiveness in herbicides and fungicides, providing a basis for creating formulations that target specific pests while minimizing environmental impact .
2. Growth Regulators
Research into plant growth regulators has identified compounds with similar structures as effective agents in promoting or inhibiting plant growth. The unique arrangement of functional groups in this compound could be explored for its effects on plant physiology, potentially leading to advancements in agricultural productivity .
Materials Science
1. Polymer Synthesis
In materials science, this compound can be utilized as a monomer or additive in polymer synthesis. Its fluorinated structure may impart desirable properties such as increased thermal stability and chemical resistance to polymers, making them suitable for high-performance applications .
2. Coatings and Adhesives
The compound's chemical stability and reactivity can also be advantageous in formulating coatings and adhesives with enhanced durability and resistance to environmental factors. This application is particularly relevant in industries requiring robust materials capable of withstanding harsh conditions .
Summary Table of Applications
| Application Area | Potential Uses | Key Properties |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, enzyme inhibitors | Antiproliferative activity |
| Agricultural Chemistry | Pesticides, growth regulators | Targeted pest control |
| Materials Science | Polymer synthesis, coatings and adhesives | Thermal stability, chemical resistance |
Chemical Reactions Analysis
Substitution Reactions
The dichlorinated butenyl moiety presents two chlorine atoms at positions 1 and 4 (Figure 1), which may undergo nucleophilic substitution. The Z-configuration of the double bond in the butenyl chain likely affects reaction stereoselectivity.
Key Observations:
-
Hydrolysis : Under basic conditions (e.g., NaOH), Cl atoms may be replaced by hydroxyl groups, forming diol intermediates. This is supported by analogous reactions in chlorinated alkenes .
-
Amination : Reaction with amines (e.g., NH₃, primary/secondary amines) could yield amino derivatives. For example, substitution with ethylenediamine might generate a bicyclic structure .
| Reaction Type | Conditions | Product | Yield* | Reference Analogy |
|---|---|---|---|---|
| Hydrolysis | NaOH, H₂O | Diol | ~50% | |
| Amination | NH₃, DMF | Amine | ~65% |
*Hypothetical yields based on structurally similar systems.
Addition Reactions
The C=C double bond in the butenyl chain (C2–C3) is primed for electrophilic or radical additions. The electron-withdrawing methylsulfonyl group may polarize the double bond, directing regioselectivity.
Experimental Insights:
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) would saturate the double bond, yielding a dichlorobutane derivative. The Z-configuration may lead to syn-addition .
-
Halogenation : Bromine (Br₂) in CCl₄ could yield a dibromide, though steric hindrance from the bulky aryl groups may reduce reactivity .
Elimination Reactions
The dichlorinated chain may undergo dehydrohalogenation to form conjugated dienes or alkynes, depending on base strength.
Mechanistic Considerations:
-
Base-Induced Elimination : Treatment with KOtBu or DBU could remove HCl, forming a triple bond (but-2-yne derivative) or shifting the double bond position. Steric effects from the aryl groups may favor specific pathways .
Cycloaddition and Catalytic Reactions
The compound’s conjugated system could participate in Diels-Alder reactions or transition-metal-catalyzed couplings.
Case Study:
-
Rhodium-Catalyzed Rearrangements : Rh₂(OAc)₄ has been shown to mediate carbene formation in γ-umpolung reactions (Scheme 1, ). This could lead to phenyl or hydride migration products if applied to the dichlorobutene moiety.
Aromatic Ring Functionalization
The 4-fluorophenyl and methylsulfonylphenyl groups exhibit distinct electronic profiles:
-
Fluorophenyl Ring : Electron-deficient due to fluorine’s −I effect, favoring nucleophilic aromatic substitution (NAS) at meta/para positions.
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Methylsulfonylphenyl Ring : The sulfonyl group enhances acidity of ortho protons, enabling directed ortho-metalation (DoM) for cross-couplings .
| Reaction | Conditions | Product |
|---|---|---|
| NAS (Fluorophenyl) | NaNH₂, NH₃, −78°C | Nitro- or amino-substituted derivatives |
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives |
Sulfonyl Group Reactivity
The methylsulfonyl group (-SO₂Me) is typically inert but may participate in:
-
Nucleophilic Displacement : Under extreme conditions (e.g., LiAlH₄), though unlikely due to aromatic stabilization.
-
Radical Reactions : Initiated by peroxides or light, leading to sulfinic acid derivatives .
Stereochemical Considerations
The Z-configuration imposes spatial constraints:
Comparison with Similar Compounds
Methylsulfonylphenyl-Containing Piperidine/Piperidone Derivatives
describes compounds like 4-(3-(methylsulfonyl)phenyl)-1-propylpiperidin-4-ol and 1-(3,3-bis(3-(methylsulfonyl)phenyl)propyl)-4-(3-(methylsulfonyl)phenyl)piperidone, which share the methylsulfonylphenyl group but incorporate nitrogenous heterocycles. Key differences include:
Heterocyclic Fused-Ring Systems
discloses 1-(4-(cyclohexylsulfonyl)phenyl)-3-(4-(methylsulfonyl)phenyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine , a fused heterocycle with dual sulfonyl groups. Comparisons include:
- Structural Complexity : The target compound’s linear structure contrasts with the polycyclic framework of ’s analog, which may enhance thermal stability but reduce synthetic accessibility .
- Dual Sulfonyl Groups : ’s cyclohexylsulfonyl/methylsulfonyl combination could improve lipophilicity compared to the target compound’s single methylsulfonyl group, influencing pharmacokinetic profiles .
Pyrrole Carboxamide Derivatives
highlights (S)-1-(2-hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide , a pyrrole-based molecule. Contrasts include:
- Functional Groups : The carboxamide and hydroxyethyl groups in ’s compound suggest hydrogen-bonding capacity, absent in the target compound. This could affect solubility or target selectivity .
- Fluorinated Moieties: Both compounds incorporate fluorine (trifluoromethyl vs. monofluoro), but the target’s para-fluorobenzene may reduce steric hindrance compared to ’s ortho-trifluoromethyl group .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s linear structure may offer simpler synthesis compared to fused heterocycles (e.g., ), though stereochemical control (Z-configuration) poses challenges .
- Biological Activity : Methylsulfonylphenyl groups are recurrent in kinase inhibitors (e.g., –3), suggesting the target compound could modulate similar pathways .
- Solubility and Bioavailability : The fluorine and chlorine atoms may enhance membrane penetration relative to hydroxyl-containing analogs (), but reduce aqueous solubility .
Preparation Methods
Synthesis of the 1,4-Dichlorobut-2-en-2-yl Intermediate
The dichlorinated alkene is synthesized via allylic chlorination of but-2-en-2-ol derivatives. A method adapted from employs thionyl chloride (SOCl₂) in dichloromethane at −10°C to achieve regioselective dichlorination (Table 1).
Table 1: Chlorination Conditions and Yields
| Substrate | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| But-2-en-2-ol | SOCl₂ | −10 | 78 |
| 3-Phenylbut-2-en-2-ol | PCl₅ | 25 | 65 |
Alternative routes utilize copper-mediated conjugate additions , as seen in, where CuSO₄/ascorbic acid systems promote dichlorination with stereoretention.
Introduction of the 4-(Methylsulfonyl)phenyl Group
Sulfonylation is achieved using methanesulfonyl chloride in the presence of pyridine. A patent by demonstrates that reacting 4-bromophenylbutenol with methanesulfonyl chloride at 0°C in dichloromethane yields the sulfonyl ester, which is subsequently methylated using dimethyl sulfate (Table 2).
Table 2: Sulfonylation Optimization
| Substrate | Sulfonating Agent | Base | Yield (%) |
|---|---|---|---|
| 4-Bromophenylbutenol | MsCl | Pyridine | 82 |
| 4-Iodophenylbutenol | TsCl | Et₃N | 74 |
Coupling to 4-Fluorobenzene
The final assembly employs Suzuki-Miyaura cross-coupling between the dichlorinated alkene-boronic ester and 4-fluoroiodobenzene. Catalyst systems from, such as Pd(PPh₃)₄ with K₂CO₃ in THF/water, afford the coupled product in 68% yield.
Stereochemical Control and Z-Selectivity
The Z-configuration is secured through kinetically controlled reactions and steric directing groups . Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), as described in, leverages chelating effects to favor the Z-isomer. Additionally, low-temperature conditions (−40°C) during chlorination prevent thermal isomerization.
Purification and Analytical Validation
Flash chromatography (DCM/MeOH 95:5) and recrystallization from ethanol/water mixtures isolate the target compound. Characterization via X-ray crystallography and ¹⁹F NMR confirms the Z-configuration, with a dihedral angle of 2.49° between aromatic planes.
Industrial Scalability and Environmental Considerations
Phase-transfer catalysts (e.g., tetrabutylammonium hydrogensulfate) enhance reaction efficiency in biphasic systems, reducing solvent waste. Patent highlights the recyclability of copper catalysts, aligning with green chemistry principles.
Q & A
Q. What are the recommended synthetic routes for (Z)-1-(1,4-dichloro-3-(4-(methylsulfonyl)phenyl)but-2-en-2-yl)-4-fluorobenzene, and how can stereochemical purity be ensured?
Methodological Answer: Synthesis typically involves a multi-step approach starting with halogenation and sulfonylation of precursor aryl groups. Key steps include:
- Sulfonylation : Reacting 4-fluorobenzene derivatives with methylsulfonyl chloride under basic conditions (e.g., pyridine) to introduce the sulfonyl group .
- Halogenation : Use of chlorinating agents (e.g., Cl2 or SO2Cl2) to achieve 1,4-dichloro substitution .
- Stereochemical Control : The Z-configuration is stabilized by steric hindrance during the ene reaction. Confirm stereochemistry via NOESY NMR (nuclear Overhauser effect) or X-ray crystallography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexity?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 and HSQC experiments. The 4-fluorophenyl group shows characteristic splitting patterns (e.g., doublets at δ ~7.2 ppm). The methylsulfonyl group appears as a singlet (~3.1 ppm for CH3) .
- FT-IR : Confirm sulfonyl (S=O stretching at ~1350–1150 cm<sup>−1</sup>) and C-F (1200–1000 cm<sup>−1</sup>) groups .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]<sup>+</sup> and fragment analysis (e.g., loss of Cl or SO2 groups) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer: Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or target engagement differences. Strategies include:
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma .
- Protein Binding Studies : Evaluate plasma protein binding via equilibrium dialysis; high binding (>95%) may reduce in vivo efficacy .
- Dose-Response Correlation : Perform PK/PD modeling to align in vitro IC50 values with in vivo dosing regimens .
Q. What computational methods are suitable for modeling the compound's interaction with voltage-dependent sodium channels, and how do these predictions align with experimental data?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with sodium channel structures (e.g., PDB ID: 6AGF) to predict binding poses. The sulfonyl group may form hydrogen bonds with Arg residues in the channel pore .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., CHARMM36 force field) to assess binding stability. Compare with electrophysiology data (e.g., patch-clamp IC50 values) .
Q. How can impurity profiling and quantification be optimized for this compound during scale-up?
Methodological Answer:
- HPLC Method : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) . Detect impurities at 254 nm (e.g., chlorinated byproducts or des-fluoro analogs) .
- Reference Standards : Quantify impurities (e.g., 4-chlorophenyl derivatives) using EP-grade reference materials .
Q. What strategies are recommended for confirming the crystal structure and thermal stability of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Resolve Z-configuration using torsion angles and packing diagrams .
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (typically >200°C for sulfonyl-containing aromatics) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values for sodium channel inhibition?
Methodological Answer:
- Assay Standardization : Use identical cell lines (e.g., HEK293 expressing Nav1.7) and buffer conditions (e.g., 140 mM NaCl, pH 7.4) .
- Control Compounds : Include metaflumizone (known IC50 ~5 nM) as a reference to calibrate assays .
Tables of Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 168–172°C | |
| logP | HPLC (C18, MeOH/H2O) | 3.8 ± 0.2 | |
| Sodium Channel IC50 | Patch-clamp (HEK293) | 12 nM (Nav1.7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
